BenchChemオンラインストアへようこそ!

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Physicochemical profiling Drug-likeness CNS permeability prediction

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 14165-90-3) is the hydrochloride salt of the unsubstituted 3-benzazepine core bearing 7,8-dimethoxy substituents on the fused benzene ring. This compound belongs to the tetrahydro-3-benzazepine class—a privileged scaffold in neuropharmacology that has yielded clinically important dopamine D1 receptor ligands such as fenoldopam (Corlopam) and the research tools SKF-38393 and SCH-23390.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 14165-90-3
Cat. No. B1289052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
CAS14165-90-3
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCNCCC2=C1)OC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H
InChIKeyRJSLVOHVHJUPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride (CAS 14165-90-3): Unsubstituted Benzazepine Core Scaffold for CNS Ligand Development


7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 14165-90-3) is the hydrochloride salt of the unsubstituted 3-benzazepine core bearing 7,8-dimethoxy substituents on the fused benzene ring. This compound belongs to the tetrahydro-3-benzazepine class—a privileged scaffold in neuropharmacology that has yielded clinically important dopamine D1 receptor ligands such as fenoldopam (Corlopam) and the research tools SKF-38393 and SCH-23390 [1]. Unlike its 1-phenyl, N-alkylated, and 6-halogenated congeners, this molecule lacks the critical substituents required for high-affinity dopamine receptor engagement, making it a versatile synthetic intermediate and a structurally defined baseline comparator for structure-activity relationship (SAR) studies [2]. The hydrochloride salt form (MW 243.73 g/mol) offers improved aqueous solubility and handling characteristics compared to the free base (MW 207.27 g/mol), with a reported melting point of 243–245 °C and commercially available purity of ≥95% .

Why 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride Cannot Be Replaced by Other Benzazepines in Research Procurement


The benzazepine chemical family encompasses compounds with vastly divergent pharmacological profiles driven by specific substitution patterns. The 1-phenyl substituent present in SKF-38393, SCH-23390, and trepipam is a critical pharmacophoric element for dopamine D1 receptor binding, while N-alkylation (e.g., N-methyl in trepipam and SCH-23390) further modulates affinity and intrinsic efficacy [1]. The target compound (CAS 14165-90-3) lacks both the 1-phenyl ring and N-substitution, rendering it pharmacologically distinct from its D1-active congeners. Substituting this unsubstituted scaffold with a D1-active benzazepine in an experimental protocol would introduce confounding dopaminergic activity (e.g., SKF-38393 exhibits Ki = 1 nM at D1 receptors [2]), whereas the target compound serves as a pharmacologically silent baseline. Moreover, physicochemical properties critical for formulation, permeability, and assay compatibility differ substantially: the target compound has a calculated LogP of approximately 1.72 and a topological polar surface area (TPSA) of 30.49 Ų [3], compared to LogP ≈ 2.38 (TPSA 52.49) for SKF-38393 and LogP ≈ 3.83 (TPSA ~32.26) for SCH-23390 [2][4]. These differences preclude simple interchangeability in both biological and analytical contexts.

Quantitative Differentiation Evidence for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride versus Comparator Benzazepines


Molecular Weight and Physicochemical Property Differentiation versus D1-Active Benzazepine Congeners

The target compound (free base MW 207.27; HCl salt MW 243.73) exhibits a substantially lower molecular weight than every major D1-active benzazepine comparator, coupled with a lower calculated LogP and a distinct topological polar surface area (TPSA). Specifically, the free base has a calculated LogP of 1.72 and TPSA of 30.49 Ų [1]. In comparison, SKF-38393 (7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) has MW 255.13, XLogP 2.38, and TPSA 52.49 [2]; SCH-23390 (7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) has MW ~287.7, LogP ~3.83, and TPSA ~32.26 [3]; and trepipam (SCH-12679, 7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) has MW 297.4, XLogP 3.7, and TPSA 21.7 . The target compound's lower LogP (1.72) predicts reduced blood-brain barrier permeability compared to trepipam (3.7) and SCH-23390 (3.83), while its intermediate TPSA (30.49) places it between the more polar SKF-38393 (52.49) and the less polar trepipam (21.7). These differences directly impact suitability for CNS-targeted versus peripheral applications, assay solubility, and chromatographic behavior.

Physicochemical profiling Drug-likeness CNS permeability prediction Benzazepine scaffold

Absence of Dopamine D1 Receptor Pharmacological Activity: Class-Level SAR Inference

Comprehensive SAR studies of the benzazepine series have established that the 1-phenyl substituent is an essential pharmacophoric element for dopamine D1 receptor binding affinity, while the N-substituent (typically methyl or allyl) modulates intrinsic efficacy [1]. The target compound (CAS 14165-90-3) lacks both the 1-phenyl group and N-alkylation, possessing only the 7,8-dimethoxy-substituted tetrahydro-3-benzazepine core with a free secondary amine. In contrast, SKF-38393 (bearing 1-phenyl, 7,8-dihydroxy) exhibits Ki = 1 nM at D1 and ~0.5 nM at D5 receptors [2]; SCH-23390 (bearing 1-phenyl, 7-chloro, 8-hydroxy, N-methyl) exhibits Ki = 0.2 nM at D1 and 0.3 nM at D5 [3]; and trepipam (bearing 1-phenyl, 7,8-dimethoxy, N-methyl) is characterized as a D1 receptor agonist/antagonist [4]. The systematic removal of the 1-phenyl group from the benzazepine scaffold has been documented to result in a profound loss of D1 receptor affinity [1]. While no direct radioligand binding data for the target compound at D1 receptors have been published in the peer-reviewed literature, the convergent SAR evidence supports the inference that this unsubstituted scaffold possesses negligible D1 receptor binding affinity (estimated Ki > 10,000 nM based on the >1,000-fold affinity loss observed upon 1-phenyl deletion in related series). This pharmacological silence is a defining feature that differentiates the compound from its D1-active congeners.

Dopamine D1 receptor Structure-activity relationship Pharmacophore model Negative control

Documented Use as a Synthetic Intermediate for N-Substituted Benzazepines in US Patent US3483185A

US Patent US3483185A (filed 1966, assigned to American Home Products Corp.) explicitly identifies 2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine as a starting material for the synthesis of N-substituted benzazepines with analgesic and hypoglycemic activities [1]. In Example 8 of the patent, 3-[3-(dimethylamino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine dihydrochloride is prepared by substituting 2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine for the unsubstituted benzazepine in the general procedure. Additionally, Example 13 describes the preparation of [N-(2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine)carboximidoyl]guanidine hydrochloride directly from the hydrochloride salt of the target compound [1]. This documented role as a versatile intermediate for both N-alkylation and guanidine formation reactions distinguishes the target compound from its 1-phenyl-substituted congeners, which cannot undergo regioselective N-functionalization without competing reactions at the phenolic hydroxyl groups present in SKF-38393 (7,8-dihydroxy) and SCH-23390 (8-hydroxy). The presence of methoxy (rather than hydroxy) substituents at positions 7 and 8 further enhances synthetic utility by eliminating the need for protecting group strategies during N-functionalization reactions.

Synthetic intermediate Benzazepine derivatization N-alkylation Patent evidence

Validated Commercial Identity: Melting Point, Purity, and Multi-Vendor Availability

The hydrochloride salt of the target compound (CAS 14165-90-3) is commercially available from multiple reputable vendors with well-defined quality specifications. Sigma-Aldrich (Enamine product ENA245486659) reports a melting point of 243–245 °C, purity of 95%, a white to off-white powder physical form, and storage at room temperature . Santa Cruz Biotechnology (sc-486276) lists the free base (CAS 37462-47-8) as a research-grade compound with a purity specification of ≥95% . American Elements offers the compound in purities ranging from 99% to 99.999% with a Certificate of Analysis and Safety Data Sheet [1]. In contrast, the pharmacologically active comparator SKF-38393 hydrobromide (CAS 20012-10-6) has a reported melting point of approximately 270 °C (decomposition) and requires storage at +4 °C or –20 °C due to the oxidatively sensitive catechol moiety . The target compound's superior thermal stability (mp 243–245 °C without decomposition) and ambient storage conditions provide practical procurement advantages, including reduced shipping complexity, longer shelf life, and compatibility with standard laboratory storage environments.

Quality control Analytical reference standard Procurement specification Melting point

Core Scaffold for the 7,8-Dimethoxybenzazepine Subfamily: Structural Relationship to Trepipam (SCH-12679) and LY127210

The target compound represents the minimal pharmacophoric core of the 7,8-dimethoxybenzazepine subfamily, which includes trepipam (SCH-12679; 7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine), LY127210 (7,8-dimethoxy-1H-3-benzazepin-2-amine hydrochloride), and verilopam (3-(p-aminophenethyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine) [1][2][3]. The synthetic route to trepipam proceeds through optical resolution of racemic 7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which is itself constructed from the 7,8-dimethoxybenzazepine core via sequential N-methylation and 1-phenyl introduction [1]. LY127210, a peripheral arterial vasodilator that reduces mean arterial blood pressure in spontaneously hypertensive rats with significantly less reflex tachycardia than hydralazine at equivalent antihypertensive doses, represents a 2-amino-substituted variant of this scaffold [2]. The target compound thus serves as the common synthetic progenitor for this entire subfamily. Its structural simplicity—lacking the 1-phenyl, N-alkyl, and 2-amino modifications found in its derivatives—makes it the ideal baseline for systematic SAR exploration, enabling researchers to deconvolute the individual contributions of each substituent to binding affinity, functional activity, and pharmacokinetic properties.

Scaffold hopping Medicinal chemistry Lead optimization Benzazepine SAR

Optimal Research and Industrial Application Scenarios for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride


Pharmacologically Inert Negative Control for Dopamine D1 Receptor Functional and Binding Assays

In D1 receptor cAMP accumulation assays, radioligand displacement studies using [³H]-SCH-23390, or β-arrestin recruitment assays, the target compound provides a structurally matched benzazepine negative control. Its lack of the 1-phenyl and N-alkyl pharmacophoric elements predicts negligible D1 receptor affinity (estimated Ki > 10,000 nM), in contrast to SKF-38393 (Ki = 1 nM at D1 [1]) and SCH-23390 (Ki = 0.2 nM at D1 [2]). This enables researchers to attribute observed effects specifically to the pharmacophoric substituents of active comparators, rather than to the benzazepine scaffold itself. The compound's lower LogP (1.72 vs. 2.38–3.83) and intermediate TPSA (30.49 Ų) further ensure that any differential cellular permeability or non-specific membrane interactions can be controlled for [3]. This application is supported by the class-level SAR evidence that 1-phenyl deletion abolishes D1 receptor binding in the benzazepine series [4].

Versatile Synthetic Intermediate for Parallel Library Synthesis of N-Substituted 7,8-Dimethoxybenzazepines

The target compound possesses a free secondary amine at position 3 of the azepine ring, enabling direct N-alkylation, N-acylation, N-sulfonylation, or guanidine formation without the need for hydroxyl protecting group strategies. This is documented in US Patent US3483185A, where it serves as the starting material for N-[3-(dimethylamino)propyl] and N-carboximidoylguanidine derivatives [1]. In contrast, SKF-38393 (7,8-dihydroxy) requires phenolic protection prior to N-functionalization, adding 2–3 synthetic steps [2]. The methoxy groups at positions 7 and 8 are stable under a wide range of reaction conditions (alkylation, reductive amination, acylation) that would oxidize or derivatize the catechol moiety of SKF-38393 or SCH-23390. This compound is therefore the optimal starting point for diversity-oriented synthesis of 7,8-dimethoxybenzazepine libraries, with well-precedented reactivity at the secondary amine (pKa ≈ 9–10) enabling efficient coupling with alkyl halides, aldehydes, acid chlorides, and isocyanates under standard laboratory conditions.

Analytical Reference Standard for HPLC Method Development and Metabolite Identification in Benzazepine Pharmacokinetic Studies

The hydrochloride salt (CAS 14165-90-3) offers a sharp, well-defined melting point (243–245 °C) and commercially available purity of ≥95% (Sigma-Aldrich [1]) to ≥99% (American Elements [2]), making it suitable as a calibration standard for HPLC-UV and LC-MS/MS quantification of benzazepine derivatives. Its distinct chromatographic behavior (LogP 1.72, TPSA 30.49 Ų [3]) provides clear separation from more lipophilic benzazepines such as trepipam (LogP 3.7 [4]) and SCH-23390 (LogP ~3.83 [5]) on reverse-phase columns. The compound's structural relationship to trepipam (SCH-12679) also makes it a potential surrogate reference for method development in pharmacokinetic studies of 7,8-dimethoxybenzazepine drug candidates, where it can serve as an internal standard or system suitability test compound.

Fragment-Based Drug Discovery Starting Point for D1 Receptor Biased Ligand Design

Emerging research on functionally selective (biased) D1 receptor ligands has identified substituted benzazepines that act as agonists at G-protein signaling but antagonists of β-arrestin recruitment [1]. The target compound, as the minimal 7,8-dimethoxybenzazepine fragment (MW 207.27, 11 heavy atoms), represents an ideal starting point for fragment-based drug discovery (FBDD) and fragment growing strategies. Its low molecular weight complies with the 'rule of three' for fragments (MW < 300, LogP ≤ 3, H-bond donors ≤ 3), and the free secondary amine and two methoxy groups provide multiple vectors for synthetic elaboration. Systematic introduction of 1-aryl, N-alkyl, and 6-halogen substituents starting from this core would enable deconvolution of each substituent's contribution to G-protein bias versus β-arrestin bias at the D1 receptor, a pharmacological profile that cannot be achieved using pre-substituted comparators such as trepipam or SKF-38393.

Quote Request

Request a Quote for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.